Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method is the cyclization reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine derivatives. This reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide (MnO2) in water, yielding high purity and good yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit p38 MAP kinase, which plays a role in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
- 2-aminothiazole-4-carboxylate Schiff bases
- 1-aryl-5-aminopyrazole
Uniqueness
Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and amino groups allow for versatile modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
ethyl 5-amino-1-(3-nitrophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-4-3-5-9(6-8)16(18)19/h3-7H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZKWPFPMHPOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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